Pyrrolo[3,2-d]pyrimidine Scaffold Surpasses Pyrrolo[2,3-d]pyrimidine in Antitubulin Potency
In a regioisomeric comparison study, pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine counterparts as microtubule depolymerizing agents [1]. A representative compound from the series gave 2-digit nanomolar GI₅₀ values against 8 tumor cell lines in the NCI-60 panel, confirming the scaffold advantage for colchicine-site binding [1].
| Evidence Dimension | Antiproliferative potency in MDA-MB-435 cells |
|---|---|
| Target Compound Data | Submicromolar GI₅₀ for pyrrolo[3,2-d]pyrimidine analogs |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine regioisomers (less potent) |
| Quantified Difference | Qualitatively superior; exact potency ratio not reported for matched pairs |
| Conditions | MDA-MB-435 tumor cell proliferation assay; NCI-60 cell line panel |
Why This Matters
Procurement of the pyrrolo[3,2-d]pyrimidine core rather than the pyrrolo[2,3-d] isomer is essential for medicinal chemistry programs targeting the colchicine-binding site of tubulin.
- [1] Gangjee A, Pavana RK, Li W, Hamel E, Westbrook C, Mooberry SL. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharm Res. 2012;29(11):3033-3039. doi:10.1007/s11095-012-0816-3 View Source
